Limocitrin

Übersicht

Beschreibung

Limocitrin is a naturally occurring flavonoid found in various citrus fruits, particularly lemons. It belongs to the class of compounds known as flavonols, which are a type of polyphenolic compound. This compound is known for its yellow pigment and is often studied for its potential health benefits and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Limocitrin can be synthesized through several chemical routes. One common method involves the extraction of flavonoids from citrus fruits, followed by purification processes such as chromatography. The synthetic preparation of this compound typically involves the use of organic solvents like ethanol and chloroform, as it is soluble in these solvents but only slightly soluble in water .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from citrus fruit by-products. The process includes crushing the fruit, extracting the juice, and then isolating the flavonoids through various purification techniques. Advanced methods like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Limocitrin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced flavonoid forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Various acids and bases can act as catalysts in substitution reactions.

Major Products: The major products formed from these reactions include oxidized flavonoid derivatives, reduced forms of this compound, and substituted flavonoid compounds .

Wissenschaftliche Forschungsanwendungen

Limocitrin is a natural flavonol compound found in Citrus limon (lemon) that is garnering interest for its potential therapeutic applications . Research indicates that this compound possesses several biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Scientific Research Applications

Cancer Immunotherapy: this compound has demonstrated the ability to increase the cytotoxicity of natural killer (NK) cells against cancer cells . Specifically, this compound enhances the activity of KHYG-1 cells (a permanent NK leukemia cell line) against K562 cells (an aggressive leukemia cell line) . The mechanisms by which this compound boosts NK cell cytotoxicity include:

- Increased expression of cytolytic molecules this compound increases the expression of perforin, granzymes A and B, and granulysin in KHYG-1 cells . This is achieved by inducing the phosphorylation of the transcription factor CREB, which leads to increased lysis of K562 cells .

- Induction of apoptosis this compound increases the expressions of t-Bid, cleaved caspase 3, and cleaved PARP, which induces K562 cell apoptosis .

- Inhibition of DNA repair this compound reduces the expressions of SET and Ape1 to inhibit DNA repair mechanisms, leading to caspase-independent K562 cell death .

- Activation of MAPK pathway At the molecular level, this compound increases the phosphorylation of ERK, p38, and JNK to increase granzyme B expression in KHYG-1 cells .

Wirkmechanismus

Limocitrin is compared with other flavonoids such as:

Diosmin: Known for its vascular protective effects.

Hesperidin: Commonly found in oranges and known for its cardiovascular benefits.

Eriocitrin: Another lemon-derived flavonoid with strong antioxidant properties.

Uniqueness of this compound: this compound stands out due to its unique combination of antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Its presence in lemons makes it readily accessible for various applications .

Vergleich Mit ähnlichen Verbindungen

- Diosmin

- Hesperidin

- Eriocitrin

Limocitrin’s diverse range of applications and its potent biological activities make it a compound of significant interest in both scientific research and industrial applications.

Biologische Aktivität

Limocitrin is a flavonoid compound primarily derived from citrus fruits, particularly lemons. It has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes recent research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

- Cytotoxicity Enhancement : A study demonstrated that this compound significantly increases the cytotoxicity of natural killer (NK) cells against K562 leukemia cells. It enhances the expression of cytolytic molecules such as perforin and granzymes, leading to increased apoptosis in cancer cells. This effect is mediated by the modulation of the MAPK pathway and phosphorylation of transcription factors like CREB .

- Induction of Apoptosis : this compound has been shown to upregulate pro-apoptotic factors such as t-Bid and cleaved caspase 3 while downregulating DNA repair proteins like SET and Ape1. This dual action contributes to caspase-independent cell death in K562 cells .

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound's ability to scavenge free radicals contributes to its protective effects against various diseases .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have explored the implications of this compound's biological activities:

- Cancer Therapy : A case study highlighted the use of this compound in enhancing the efficacy of NK cell-based immunotherapy for leukemia. The findings suggest that this compound could be a valuable adjunct in cancer treatment protocols by improving the immune response against tumors .

- Inflammation Reduction : Another study indicated that this compound possesses anti-inflammatory properties, which may be beneficial in treating chronic inflammatory conditions. This was evidenced by reduced levels of pro-inflammatory cytokines in treated cell cultures .

Eigenschaften

IUPAC Name |

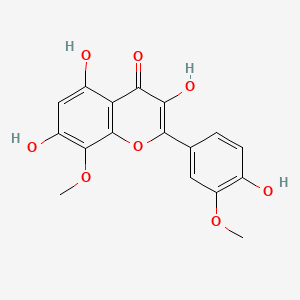

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-11-5-7(3-4-8(11)18)15-14(22)13(21)12-9(19)6-10(20)16(24-2)17(12)25-15/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXCKSUZOFKGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197629 | |

| Record name | Limocitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Limocitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

489-33-8 | |

| Record name | Limocitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limocitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Limocitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Limocitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

274 - 275 °C | |

| Record name | Limocitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.